N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazol core substituted with an ethyl group, a keto group, and a 4-chlorophenyl acetamide moiety. Its structural complexity arises from the fused bicyclic system, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C14H14ClN5O2 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C14H14ClN5O2/c1-2-11-17-14-18-13(22)10(20(14)19-11)7-12(21)16-9-5-3-8(15)4-6-9/h3-6,10H,2,7H2,1H3,(H,16,21)(H,17,18,19,22) |
InChI Key |
FVJOSUUAAMIEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a triazole ring fused with an imidazole moiety, which is known for its biological activity.
Key Structural Features:
- Chlorophenyl Group: Enhances lipophilicity and may influence the binding affinity to biological targets.
- Imidazo[1,2-b][1,2,4]triazole Core: This bicyclic structure is often associated with various pharmacological properties.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis in cancer cells:
- Phosphatidylserine Externalization: A marker for early apoptosis.
- Caspase Activation: Indicates progression towards apoptosis.
Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression .
Case Studies
A notable study synthesized a series of imidazo[1,2-b][1,3,4]thiadiazole derivatives and evaluated their biological activities. Among these derivatives, this compound was identified as one of the most potent compounds against leukemia and cervical carcinoma cell lines .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazole and triazole rings can significantly impact biological activity:
- Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
- Alkyl Chain Length: The ethyl group contributes to hydrophobic interactions with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
A. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
B. 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Structure : Contains a dihydroimidazo-thiazole core substituted with fluorophenyl groups, differing in both heterocyclic architecture (thiazole vs. triazole) and substituent electronegativity (F vs. Cl) .
- Crystallography: Structural analysis via SHELX software (commonly used for small-molecule refinement) confirmed planar geometry in the pyridine ring and non-covalent interactions stabilizing the thiazole system .
- Key Difference : Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine, but the thiazole ring introduces distinct electronic effects.
Core Heterocycle Comparison
Key Observations :
Electronic Effects : Chlorine (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to fluorine analogs .
Heterocycle Rigidity : The fused imidazo-triazol system likely imposes greater conformational restraint than 1,2,3-triazole or imidazo-thiazole cores, affecting binding affinity in biological targets .
Research Implications and Gaps
- Target Compound: Limited experimental data in the provided evidence necessitate further studies (e.g., XRD via SHELX or spectroscopic profiling) to correlate structure with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
